molecular formula C20H13ClFN7O2 B2537858 3-(4-chlorobenzyl)-6-((3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl)methyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one CAS No. 1207008-17-0

3-(4-chlorobenzyl)-6-((3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl)methyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one

Cat. No.: B2537858
CAS No.: 1207008-17-0
M. Wt: 437.82
InChI Key: YDNHJJOMGHAJFN-UHFFFAOYSA-N
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Description

3-(4-chlorobenzyl)-6-((3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl)methyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one is a potent and selective small-molecule inhibitor primarily investigated for its antitumor activity. Its core research value lies in its ability to function as an ATP-competitive inhibitor targeting key kinases involved in oncogenic signaling pathways. Structural analogs based on the [1,2,3]triazolo[4,5-d]pyrimidin-7-one scaffold are recognized as versatile kinase inhibitor cores . Recent studies highlight its promising efficacy, where it has been shown to induce apoptosis and suppress the proliferation of various cancer cell lines. For instance, research on highly analogous compounds demonstrates significant inhibition of cancer cell growth and migration, positioning this chemical class as a valuable tool for probing tumor biology . The compound's mechanism involves disrupting intracellular communication that drives uncontrolled cell growth and survival, making it an essential pharmacological probe for investigating specific kinase-driven processes in cancer research and for validating new therapeutic targets.

Properties

IUPAC Name

3-[(4-chlorophenyl)methyl]-6-[[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl]triazolo[4,5-d]pyrimidin-7-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H13ClFN7O2/c21-14-5-1-12(2-6-14)9-29-19-17(25-27-29)20(30)28(11-23-19)10-16-24-18(26-31-16)13-3-7-15(22)8-4-13/h1-8,11H,9-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YDNHJJOMGHAJFN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CN2C3=C(C(=O)N(C=N3)CC4=NC(=NO4)C5=CC=C(C=C5)F)N=N2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H13ClFN7O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

437.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 3-(4-chlorobenzyl)-6-((3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl)methyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one is a hybrid molecule that incorporates multiple pharmacophores known for their biological activities. This article reviews its biological activity based on recent studies and provides insights into its potential therapeutic applications.

Chemical Structure and Properties

  • Molecular Formula : C19H17ClFN5O
  • Molecular Weight : 387.83 g/mol
  • CAS Number : [insert CAS number if available]

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds containing the 1,2,4-oxadiazole and triazole moieties. These compounds have been shown to inhibit key enzymes involved in cancer progression:

  • Mechanism of Action :
    • Inhibition of thymidylate synthase and histone deacetylases (HDAC).
    • Targeting topoisomerase II and telomerase contributes to reduced cancer cell proliferation .
  • Case Studies :
    • A study demonstrated that derivatives of 1,2,4-oxadiazole exhibited significant cytotoxicity against various cancer cell lines. The hybridization of oxadiazoles with triazoles enhanced this effect .
    • Another investigation found that the compound showed promising results in inhibiting the growth of breast cancer cells in vitro, suggesting its potential as a lead compound for further development .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties:

  • Types of Activity :
    • Effective against both Gram-positive and Gram-negative bacteria.
    • Exhibited antifungal properties as well.
  • Research Findings :
    • A series of studies reported that similar oxadiazole derivatives showed significant antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli .
    • Molecular docking studies indicated strong binding affinities to bacterial target proteins, suggesting that these compounds could serve as templates for new antibiotics .

Structure-Activity Relationship (SAR)

The biological activity of the compound can be attributed to its structural components:

ComponentRole in Activity
1,2,4-OxadiazoleAnticancer and antimicrobial properties
TriazoleEnhances interaction with biological targets
Chlorobenzyl GroupImproves lipophilicity and cellular uptake
Fluorophenyl GroupModulates electronic properties for better binding

Comparison with Similar Compounds

Core Modifications: Triazolopyrimidinone Derivatives

  • 5-(4-Chloro-phen-oxy)-6-isopropyl-3-phenyl-3H-1,2,3-triazolo[4,5-d]pyrimidin-7(6H)-one (): The triazolopyrimidinone core is retained, but substituents differ: a 4-chlorophenoxy group replaces the oxadiazole-methyl moiety, and an isopropyl group is present at position 6. Key Finding: The triazolopyrimidine ring system is nearly planar (max. deviation: 0.021 Å), a feature critical for π-π stacking interactions in biological targets. The dihedral angle between the core and the 4-chlorophenyl ring is 87.74°, indicating orthogonal orientation, which may reduce steric hindrance in binding .

Oxadiazole-Substituted Analogs

  • 6-((3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl)methyl)-3-(2-methylbenzyl)-3H-triazolo[4,5-d]pyrimidin-7(6H)-one (): Structural differences: The 4-fluorophenyl group in the target compound is replaced with 4-chlorophenyl on the oxadiazole, and the benzyl group is 2-methyl-substituted instead of 4-chloro.
  • 6-((3-(3,4-Dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)-3-(3-fluorobenzyl)-3H-triazolo[4,5-d]pyrimidin-7(6H)-one ():

    • The oxadiazole bears 3,4-dimethoxyphenyl, and the benzyl group is 3-fluorophenyl.
    • Key Data : Molecular weight = 463.429 g/mol; H-bond acceptors = 10. Methoxy groups may improve solubility but reduce membrane permeability compared to halogens .

Heterocyclic Systems with Similar Cores

  • Thiazolo[4,5-d]pyrimidin-7(6H)-one Derivatives ():
    • Example: 5-((2-(4-Chlorophenyl)-2-oxoethyl)thio)-6-methyl-3-phenyl-2-thioxo-2,3-dihydrothiazolo[4,5-d]pyrimidin-7(6H)-one.
    • Comparison : Replacement of the triazolo ring with thiazolo introduces sulfur atoms, which alter electronic properties and may influence redox activity or metal chelation .

Physicochemical and Pharmacological Implications

Table 1: Comparative Properties of Selected Analogs

Compound Substituents (R1, R2) Molecular Weight (g/mol) Key Functional Groups Potential Bioactivity
Target Compound R1: 4-chlorobenzyl; R2: 4-F-Ph Not reported Oxadiazole, Triazolo Enzyme inhibition (inferred)
Analog R1: 2-methylbenzyl; R2: 4-Cl-Ph Not reported Oxadiazole, Triazolo Enhanced metabolic stability
Analog R1: 3-F-benzyl; R2: 3,4-OMe-Ph 463.429 Oxadiazole, Methoxy Improved solubility
5-(4-Chloro-phen-oxy) Analog () R1: phenyl; R2: isopropyl Not reported Phenoxy, Isopropyl Planar core for stacking

Key Observations:

  • Electron-Withdrawing Groups : Fluorine and chlorine in the target compound may enhance binding to electron-rich targets (e.g., kinases) compared to methoxy-substituted analogs .
  • Steric Effects : The 4-chlorobenzyl group’s bulkiness compared to 3-fluorobenzyl () could influence target selectivity.
  • Solubility : Methoxy groups () increase polarity but may reduce blood-brain barrier penetration compared to halogenated derivatives .

Q & A

Basic: What are the recommended synthetic routes for this compound, and how can reaction conditions be optimized?

Methodological Answer:
The synthesis of triazolopyrimidine derivatives typically involves multi-step protocols, including cyclization, nucleophilic substitution, and coupling reactions. For example, analogous compounds are synthesized via:

Huisgen cycloaddition to form the triazole ring.

Oxadiazole ring formation using nitrile oxides or amidoximes under microwave-assisted conditions to improve yield .

Methylation or benzylation of the pyrimidine core using alkyl halides in the presence of a base (e.g., K₂CO₃) .
Optimization Tips:

  • Screen solvents (DMF, DMSO, or THF) to enhance solubility of intermediates.
  • Use computational reaction path search tools (e.g., quantum chemical calculations) to predict energy barriers and select optimal catalysts .

Basic: How can structural confirmation be rigorously validated for this compound?

Methodological Answer:
Combine multiple analytical techniques:

Technique Purpose Example from Evidence
NMR (¹H/¹³C) Confirm substituent positions and coupling patterns.Used in for analogous triazolopyrimidines.
X-ray crystallography Resolve 3D conformation and hydrogen-bonding networks.Applied in for triazolo-thiadiazine derivatives.
HRMS Verify molecular weight and fragmentation patterns.Cited in for salt derivatives.
Note: Cross-validate with computational methods (DFT calculations) to ensure spectral assignments match predicted electronic structures .

Advanced: What computational strategies can predict biological activity and guide SAR studies?

Methodological Answer:

Molecular Docking: Screen against target proteins (e.g., kinases) using software like AutoDock Vina. Prioritize residues interacting with the 4-fluorophenyl and chlorobenzyl groups .

QSAR Modeling: Train models on datasets of triazolopyrimidines to correlate substituents (e.g., Cl, F) with logP, polar surface area, and IC₅₀ values .

ADMET Prediction: Use SwissADME or ADMETLab to assess drug-likeness, focusing on blood-brain barrier permeability and CYP450 inhibition risks .
Contradiction Alert: Discrepancies between in silico predictions and in vitro results may arise due to solvent effects or protein flexibility—reconcile with MD simulations .

Advanced: How should researchers address contradictions in solubility and stability data?

Methodological Answer:

Controlled Stability Studies:

  • Perform accelerated degradation tests (40°C/75% RH) with HPLC monitoring to identify degradation products.
  • Compare solubility in buffered solutions (pH 1.2–7.4) to mimic physiological conditions .

Root-Cause Analysis:

  • If solubility conflicts arise (e.g., DMSO vs. aqueous buffers), use dynamic light scattering (DLS) to detect aggregation.
  • Cross-reference with crystallography data to check for polymorphic forms .

Basic: What safety protocols are critical during handling and storage?

Methodological Answer:

  • Personal Protective Equipment (PPE): Flame-retardant lab coats, nitrile gloves, and chemical goggles .
  • Ventilation: Use fume hoods for weighing and reactions to avoid inhalation of fine powders.
  • Storage: Store in amber vials under inert gas (N₂/Ar) at –20°C to prevent hydrolysis of the oxadiazole ring .

Advanced: How can AI-driven platforms optimize synthetic workflows?

Methodological Answer:

  • Reaction Planning: Deploy tools like Chematica to design retrosynthetic pathways, prioritizing steps with >80% yield in literature analogs .
  • Robotic Automation: Use closed-loop systems (e.g., Boston Dynamics) for high-throughput screening of catalysts or solvents .
  • Data Integration: Feed experimental results into AI models (e.g., graph neural networks) to refine predictive accuracy for byproduct formation .

Basic: What in vitro assays are suitable for preliminary pharmacological profiling?

Methodological Answer:

Assay Protocol Target Example
Kinase Inhibition Use ADP-Glo™ assay with recombinant kinases (e.g., EGFR, VEGFR2).Triazolopyrimidines in .
Cytotoxicity MTT assay on cancer cell lines (e.g., HeLa, MCF-7) with 72-hour exposure.Analogous compounds in .
Note: Include positive controls (e.g., imatinib for kinases) and validate with dose-response curves (IC₅₀ calculations) .

Advanced: How to resolve spectral data conflicts in complex heterocyclic systems?

Methodological Answer:

Multi-Nuclear NMR: Acquire ¹⁵N or ¹⁹F NMR to resolve overlapping signals from oxadiazole and triazole rings .

Isotopic Labeling: Synthesize ¹³C-labeled intermediates to track regiochemistry during cyclization .

Synchrotron XRD: For ambiguous structures, use high-resolution synchrotron data (≤0.8 Å) to resolve electron density maps .

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